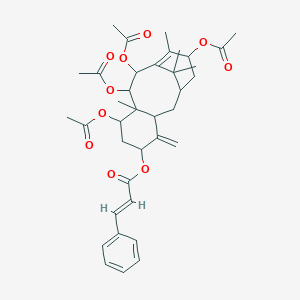
4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside
Übersicht
Beschreibung
4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside is a chemical compound used in scientific research. This versatile material holds potential for various applications, aiding advancements in fields like medicine, biochemistry, and organic synthesis. It is a widely utilized compound in the biomedical realm, serving as a fundamental element for β-galactosidase enzyme assays aimed at exploring its in vitro efficacy .
Molecular Structure Analysis
The molecular formula of 4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside is C15H19NO8 . Its average mass is 341.313 Da and its monoisotopic mass is 341.111053 Da .Wissenschaftliche Forschungsanwendungen
Application 1: α-Galactosidase Substrate
Specific Scientific Field
Biochemistry and Enzymology
Summary of the Application
4-Nitrophenyl α-D-galactopyranoside is used as a substrate for the enzyme α-galactosidase . This enzyme catalyzes the hydrolysis of α-galactosides, a type of sugar molecule. The compound is used in assays to measure the activity of this enzyme.
Methods of Application
In an α-galactosidase assay, the enzyme is mixed with a solution of 4-Nitrophenyl α-D-galactopyranoside. The enzyme cleaves the sugar molecule from the compound, releasing 4-nitrophenol. The release of 4-nitrophenol can be monitored by measuring the absorbance of the solution at a wavelength of 405 nm, as 4-nitrophenol absorbs light at this wavelength.
Results or Outcomes
The rate at which 4-nitrophenol is produced provides a measure of the α-galactosidase activity. This can be used to study the enzyme’s kinetics and to screen for inhibitors of the enzyme, which could potentially be developed into drugs.
Application 3: Oligosaccharide Syntheses
Specific Scientific Field
Organic Chemistry
Summary of the Application
This compound is used in the synthesis of oligosaccharides, which are carbohydrates made up of a small number of simple sugars linked together .
Methods of Application
The compound can be used as a glycosyl donor in the synthesis of oligosaccharides. The nitrophenyl group acts as a leaving group, allowing the sugar molecule to be attached to other molecules .
Results or Outcomes
The synthesis of oligosaccharides is a crucial step in the production of many biologically active compounds, including drugs and natural products .
Application 4: Examination of Glycosidase Activities
Specific Scientific Field
Biochemistry
Summary of the Application
The compound is used in enzymatic assays to examine glycosidase activities .
Methods of Application
In these assays, the compound is used as a substrate for glycosidases, enzymes that break down sugars. The release of 4-nitrophenol upon cleavage by the enzyme can be monitored, providing a measure of the enzyme’s activity .
Results or Outcomes
These assays can provide valuable information about the activity of glycosidases, which can be useful in the development of new drugs and in the study of diseases such as cancer .
Application 5: Drug Delivery Systems
Specific Scientific Field
Pharmaceutical Sciences
Summary of the Application
The compound is used in the development of drug delivery systems .
Methods of Application
The compound can be incorporated into drug delivery systems, where it can serve as a prodrug that is activated by specific enzymes in the body .
Results or Outcomes
The development of effective drug delivery systems can improve the efficacy and safety of drugs, leading to better patient outcomes .
Application 6: Examination and Modulation of α-D-galactopyranoside-associated Mechanisms
Specific Scientific Field
Biochemistry and Molecular Biology
Summary of the Application
This compound is used to facilitate the examination and modulation of α-D-galactopyranoside-associated mechanisms and compounds like enzymes, receptors, and carbohydrates .
Methods of Application
The compound can be used in various biochemical assays to study the interactions between α-D-galactopyranoside and its associated enzymes and receptors .
Results or Outcomes
The results of these assays can provide valuable insights into the roles of α-D-galactopyranoside in various biological processes, which can be useful in the development of new drugs and therapies .
Safety And Hazards
When handling 4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
(3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-(4-nitrophenoxy)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO8/c1-15(2)23-12-10(7-17)22-14(11(18)13(12)24-15)21-9-5-3-8(4-6-9)16(19)20/h3-6,10-14,17-18H,7H2,1-2H3/t10-,11-,12+,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMELJKWGVVVNFM-RGDJUOJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C(C2O1)O)OC3=CC=C(C=C3)[N+](=O)[O-])CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@@H]([C@@H]([C@H]2O1)O)OC3=CC=C(C=C3)[N+](=O)[O-])CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512595 | |
| Record name | 4-Nitrophenyl 3,4-O-(1-methylethylidene)-alpha-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside | |
CAS RN |
29781-32-6 | |
| Record name | 4-Nitrophenyl 3,4-O-(1-methylethylidene)-α-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29781-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl 3,4-O-(1-methylethylidene)-alpha-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B26116.png)





![[(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate](/img/structure/B26136.png)




![4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B26150.png)
![(4Ar,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one](/img/structure/B26152.png)